N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 1H-pyrrol-1-yl substituent at the 4-position of the triazole ring and a 4-butylphenyl group attached to the acetamide nitrogen. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological and biochemical properties, including antifungal, antiviral, and insect receptor modulation activities . The 1,2,4-triazole scaffold is a privileged pharmacophore due to its ability to engage in hydrogen bonding and π-π interactions, enhancing target binding and selectivity .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-2-3-6-15-7-9-16(10-8-15)20-17(24)13-25-18-21-19-14-23(18)22-11-4-5-12-22/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFLQDXFNLDOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and comparisons with related compounds.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 437.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5OS2 |
| Molecular Weight | 437.6 g/mol |
| CAS Number | 886938-77-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in inflammatory pathways and microbial growth. For instance, the compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anti-inflammatory properties. For example, compounds similar to this compound have been shown to possess selective COX-II inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .
Table: Comparison of COX-II Inhibitory Potency
| Compound | IC50 (μM) | Reference |
|---|---|---|
| N-(4-butylphenyl)-2-{...} | TBD | Current Study |
| Celecoxib | 0.4 | |
| PYZ3 (related triazole) | 0.011 |
Antimicrobial Activity
In addition to anti-inflammatory effects, the compound's structural characteristics suggest potential antimicrobial properties. Triazole derivatives have been reported to exhibit activity against various bacterial strains. In vitro studies utilizing the agar disc-diffusion method have demonstrated that similar triazole compounds can inhibit growth against Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| N-(4-butylphenyl)-2-{...} | S. aureus | TBD | Current Study |
| Related Triazole Derivative | E. coli | TBD |
Case Studies
Several case studies have investigated the biological efficacy of triazole-containing compounds:
- Anti-inflammatory Efficacy : A study evaluated various triazole derivatives for their ability to inhibit COX-II. Results indicated that modifications in the triazole ring significantly enhanced potency and selectivity .
- Antimicrobial Screening : Another study tested a series of triazole derivatives against common pathogens such as E. coli and S. aureus. The results showed promising inhibition rates, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Activity: The position of pyridinyl (2-, 3-, or 4-) on the triazole ring significantly impacts activity. For example, VUAA1 (3-pyridinyl) acts as an agonist, while OLC15 (2-pyridinyl) is an antagonist .
- Triazole Ring Diversity : Substitutions at the 1-position (e.g., cyclohexylmethyl in ) versus the 4- and 5-positions (e.g., ethyl/pyridinyl in ) demonstrate the scaffold’s versatility for targeting different biological pathways.
Pharmacological and Functional Comparisons
Insect Olfactory Receptors :
- Agonists vs. Antagonists : VUAA1 and OLC12 activate Orco ion channels, whereas OLC15 antagonizes them . The target compound’s pyrrole group, with its aromatic nitrogen, may mimic pyridinyl interactions but with altered potency or selectivity.
- Species Specificity : OLC15 shows cross-species antagonism, highlighting the importance of substituent bulkiness for broad-spectrum activity .
Antiviral Activity :
- Anti-Inflammatory Potential: Furan-substituted triazole-acetamides exhibit anti-exudative activity comparable to diclofenac . The pyrrole group in the target compound could similarly influence cyclooxygenase (COX) inhibition or leukotriene modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
